molecular formula C10H13NO2 B1473641 (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine CAS No. 1019776-84-1

(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine

Cat. No. B1473641
M. Wt: 179.22 g/mol
InChI Key: AZFZYNWXGOTZFG-UHFFFAOYSA-N
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Description

“(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine” is a chemical compound with the molecular formula C10H13NO2 . It is also known as "(2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine" . This compound is used for medicinal purposes .


Physical And Chemical Properties Analysis

The predicted boiling point of “(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine” is 265.9±9.0 °C and its predicted density is 1.127±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

The exploration of novel synthetic pathways and the chemical behavior of compounds with similar structures to (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine is a key area of interest. For example, research on the synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor highlights the ongoing developments in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and drug design (Teli, Teli, Soni, Sahiba, & Agarwal, 2023). Such research underlines the continuous efforts to develop new methodologies for constructing complex molecules, which could be relevant for derivatives of (2,2-dimethyl-2H-1,3-benzodiazepine-5-yl)methanamine.

Pharmacological Applications

Investigations into the pharmacological properties and potential therapeutic applications of compounds structurally related to (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine form another significant area of research. Studies focusing on the metabolic pathways, pharmacokinetics, and pharmacodynamics of various psychoactive substances provide insights into how such compounds interact with biological systems. For instance, the review on the metabolomics of methadone discusses the complexities of methadone's metabolism and pharmacokinetic interactions, emphasizing the variability in individual responses and the importance of understanding these factors for personalized therapy (Dinis-Oliveira, 2016). This highlights the potential pharmacological relevance of studying compounds with similar properties to (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine.

Material Science Applications

The chemical modification and application potential of polymers and biopolymers, such as xylan derivatives, showcase the integration of chemistry and materials science in developing new functional materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014). These studies provide a framework for understanding how chemical modifications can impart specific properties to materials, which could be applicable in designing derivatives of (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine for material science applications.

properties

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFZYNWXGOTZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine

CAS RN

1019776-84-1
Record name (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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